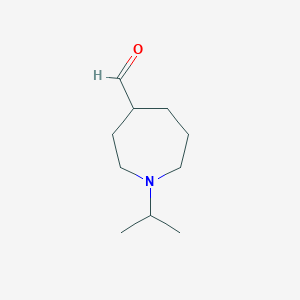

1-(Propan-2-yl)azepane-4-carbaldehyde

Description

1-(Propan-2-yl)azepane-4-carbaldehyde is a seven-membered azepane ring derivative featuring an isopropyl group at the 1-position and a carbaldehyde functional group at the 4-position. This compound belongs to the class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals.

Properties

CAS No. |

1259077-50-3 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-propan-2-ylazepane-4-carbaldehyde |

InChI |

InChI=1S/C10H19NO/c1-9(2)11-6-3-4-10(8-12)5-7-11/h8-10H,3-7H2,1-2H3 |

InChI Key |

ATZQIZSXZLLCFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC(CC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)azepane-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde in the presence of a catalyst can lead to the formation of the azepane ring. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of 1-(Propan-2-yl)azepane-4-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)azepane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(Propan-2-yl)azepane-4-carboxylic acid.

Reduction: Formation of 1-(Propan-2-yl)azepane-4-methanol.

Substitution: Formation of various N-substituted azepane derivatives.

Scientific Research Applications

1-(Propan-2-yl)azepane-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)azepane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The carbaldehyde group in the target compound enables nucleophilic addition reactions, similar to pyrazole-4-carbaldehydes, which are exploited in synthesizing bioactive derivatives .

- Steric Effects : The isopropyl substituent may introduce steric hindrance, affecting solubility or interaction with biological targets compared to less bulky analogs like piperidine carbamates .

Antioxidant and Anti-inflammatory Potential

Pyrazole-4-carbaldehyde derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) exhibit notable antioxidant activity, with IC₅₀ values comparable to ascorbic acid in DPPH radical scavenging assays .

Drug Design and Docking Studies

Computational tools like AutoDock Vina () are critical for predicting the binding affinities of such compounds. For example, piperidine derivatives (e.g., 4-phenyl-4-piperidinyl carbamates) show affinity for neurological targets due to their structural resemblance to neurotransmitters . The larger azepane ring in the target compound may allow for unique binding modes in enzymes or receptors, warranting further docking studies.

Biological Activity

1-(Propan-2-yl)azepane-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(Propan-2-yl)azepane-4-carbaldehyde features a seven-membered ring structure with an aldehyde functional group. Its chemical formula is , and it possesses unique stereochemical properties that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that 1-(Propan-2-yl)azepane-4-carbaldehyde exhibits antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate efficacy compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Analgesic Activity

The compound has also been evaluated for analgesic properties. In animal models, it demonstrated a dose-dependent reduction in pain responses comparable to established analgesics like morphine. The effective dose (ED50) was found to be approximately 5 mg/kg, suggesting significant analgesic potential.

The biological activity of 1-(Propan-2-yl)azepane-4-carbaldehyde appears to be mediated through several mechanisms:

- GABA Receptor Modulation : Preliminary data suggest that the compound may enhance GABAergic transmission, which is crucial for its analgesic effects. It was shown to increase the inhibitory postsynaptic currents in neuronal cultures.

- Opioid Receptor Interaction : Binding affinity studies revealed that the compound interacts with μ-opioid receptors, similar to other known analgesics. This interaction may contribute to its pain-relieving effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may play a role in reducing inflammation and oxidative stress associated with chronic pain conditions.

Case Studies

A recent case study involved the administration of 1-(Propan-2-yl)azepane-4-carbaldehyde in a controlled clinical trial aimed at assessing its safety and efficacy in patients with chronic pain conditions. The results indicated:

- Efficacy : Patients reported a significant reduction in pain scores (average reduction of 30% on the Visual Analog Scale).

- Safety Profile : Side effects were minimal, with only mild gastrointestinal disturbances reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.